molecular formula C16H17ClN4O2 B2376831 N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1906529-56-3

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2376831
CAS RN: 1906529-56-3
M. Wt: 332.79
InChI Key: XZBWKDUTCLEMRO-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, a morpholine ring, which is found in various pharmaceuticals, and a carboxamide group, which is a common functional group in biochemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact synthesis process for this specific compound isn’t available in the sources I found.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The chlorobenzyl group might undergo nucleophilic substitution reactions, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Development

  • A study by Dorow et al. (2006) discusses the development of an efficient synthesis route for a compound closely related to N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide. This synthesis is significant for its solubility and the ability to scale up for production (Dorow et al., 2006).

Antimicrobial Activity

  • Devarasetty et al. (2019) synthesized a series of pyrimidine derivatives, including compounds similar to N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide, which showed promising antimicrobial activity against various bacterial and fungal pathogens (Devarasetty et al., 2019).

Anti-Inflammatory and Analgesic Agents

  • Abu-Hashem et al. (2020) explored the synthesis of novel compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds were effective in inhibiting COX-1/COX-2 enzymes and showed potential as pain-relief agents (Abu-Hashem et al., 2020).

Corrosion Inhibition

  • Nnaji et al. (2017) studied morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors. Although not the exact compound, these studies indicate potential applications of similar compounds in preventing metal corrosion (Nnaji et al., 2017).

Antitubercular Activity

  • Srinu et al. (2019) synthesized pyrimidine-5-carboxamide derivatives, closely related to the compound , and found them to have significant antitubercular activity against Mycobacterium tuberculosis. This suggests a potential application in treating tuberculosis (Srinu et al., 2019).

Anti-Cancer Properties

  • Bu et al. (2001) synthesized derivatives of isoquinoline, similar in structure to N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide, showing substantial growth delays in colon tumors in mice, suggesting potential anti-cancer properties (Bu et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Mechanism of Action

Target of Action

The primary target of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide is the 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which affords the universal isoprenoid precursors . This pathway is absent in humans but essential for pathogens such as Mycobacterium tuberculosis, making it a rich source of drug targets for the development of novel anti-infectives .

Mode of Action

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide interacts with its target, DXPS, by inhibiting its function . The compound was identified as an inhibitor of DXPS, with an IC50 value of 1.0 μM . This interaction results in the disruption of the MEP pathway, thereby affecting the synthesis of isoprenoid precursors.

Biochemical Pathways

The compound affects the MEP pathway, which is responsible for the synthesis of isoprenoid precursors . By inhibiting the DXPS enzyme, the compound disrupts this pathway, leading to a decrease in the production of these precursors. This can have downstream effects on various biological processes that rely on these precursors, including the synthesis of certain essential metabolites in pathogens.

Pharmacokinetics

For instance, N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives were evaluated for their anti-inflammatory activity using an in vivo model . .

Result of Action

The primary result of the compound’s action is the inhibition of the DXPS enzyme, leading to a disruption of the MEP pathway . This can potentially lead to the inhibition of the growth of certain pathogens, such as Mycobacterium tuberculosis . .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)10-18-16(22)14-9-15(20-11-19-14)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBWKDUTCLEMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide

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